Cas no 29022-11-5 (Fmoc-Gly-OH)
Fmoc-Gly-OH Chemical and Physical Properties
Names and Identifiers
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- N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
- Fmoc-Gly-OH
- N-(9-Fluorenylmethoxycarbonyl)-glycine
- N-Fmoc-glycine
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
- 9-FLUORENYLMETHOXYCARBONYL-GLYCINE
- Boc-N-Me-Phe•DCHA
- Fmoc-glycine
- 9-fluorenylmethyloxycarbonyl-Gly-OH
- F-FMOC-GLYCINE
- Fmoc-DL-Glycine
- FMOC-GLY
- Fmoc-glycine-OH
- FMOC-L-GLY
- FMOC-L-GLYCINE
- FMOC-L-GLY-OH
- glutanmic acid
- n-(9h-(fluoren-9-ylmethoxy)carbonyl)glycine
- N-(9-Fluorenylmethoxycarbonyl)glycine
- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Glycine, N-((9H-fluoren-9-ylmethoxy)carbonyl)-
- N-9-Fmoc-L-glycine
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- N-((9H-Fluoren-9-ylmethoxy)carbony
- Fmoc-Gly-OH-15N;Glycine-15N,N-Fmoc;N-(9-Fluorenylmethoxycarbonyl)-glycine-15N;125700-33-6;485756_ALDRICH;N-(9-fluorenylmethoxycarbonyl)glycine-15N
- 2-(((9-Fluorenyl)methoxycarbonyl)amino)acetic acid
- (((9H-fluoren-9-yl)methoxy)carbonyl)glycine
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-GLYCINE
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]ethanoic acid
- NDKDFTQNXLHCGO-UHFFFAOYSA-N
- HMS1435F09
- N-(9-fluorenylmethyoxycarbonyl)-glycine
- AB01621
- BCP25572
- N-(9-fluorenylmethyloxycarbonyl)glycine
- SY029728
- N-Fmocglycine
- Maybridge3_001527
- J-300134
- Glycine-15N, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- GLYCINE-2,2-D2-N-FMOC
- NSC-334288
- N-(9-Fluorenylmethoxycarbonyl)glycine-
- AS-12722
- SCHEMBL178798
- Oprea1_648851
- T5AMN9BP5V
- N-Fluorenylmethoxycarbonylglycine
- CCG-241863
- MFCD00037140
- NSC 334288
- Glycine, N-carboxy-, N-(fluoren-9-ylmethyl) ester
- Z104483012
- IDI1_012914
- Fmoc-Gly-OH, >=98.0% (T)
- NS00021104
- fmoc glycine
- [[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]acetic acid
- 29022-11-5
- Fmoc-gly-oh,[2-13c]
- EN300-20812
- F0293
- FT-0629924
- FmocGly-OH
- NSC334288
- AM81783
- CS-D1477
- AC7836
- Npc 14692
- (9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-ACETIC ACID
- AKOS000120790
- FmocGlyOH
- EINECS 249-373-3
- N-alpha-FMOC-GLYCINE
- HY-Y1250
- AC-8593
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)ACETIC ACID
- DTXSID60183262
- N-(9-fluorenylmethyloxycarbonyl)-glycine
- A819722
- M03361
- N-(Fmoc)glycine
- NPC-14692
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)glycine
- 2-(((9h-fluoren-9-yl)methoxy)carbonylamino)acetic acid
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]acetic acid
- Fmoc-Gly-OH,98%
- {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
- DB-047504
-
- MDL: MFCD00037140
- Inchi: 1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)
- InChI Key: NDKDFTQNXLHCGO-UHFFFAOYSA-N
- SMILES: O(C(NCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
- BRN: 2163967
Computed Properties
- Exact Mass: 297.10000
- Monoisotopic Mass: 297.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.7
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: White powder
- Density: 1.1671 (rough estimate)
- Melting Point: 175.0 to 178.0 deg-C
- Boiling Point: 545.7°C at 760 mmHg
- Flash Point: 283.8 °C
- Refractive Index: 1.4500 (estimate)
- PSA: 75.63000
- LogP: 3.00060
- Solubility: Not determined
Fmoc-Gly-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
Fmoc-Gly-OH Customs Data
- HS CODE:29242995
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-Gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F103019-5g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F103019-100g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 100g |
¥224.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F103019-500g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 500g |
¥1076.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F103019-25g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 25g |
¥70.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0293-25G |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine |
29022-11-5 | >98.0%(T)(HPLC) | 25g |
¥250.00 | 2024-04-16 | |
| Fluorochem | M03361-5g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 5g |
£12.00 | 2022-02-28 | |
| Fluorochem | M03361-25g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 25g |
£20.00 | 2022-02-28 | |
| Fluorochem | M03361-100g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 100g |
£47.00 | 2022-02-28 | |
| Fluorochem | M03361-500g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 500g |
£122.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680859451- 5g |
Fmoc-Gly-OH |
29022-11-5 | 98% | 5g |
¥ 100.0 | 2021-05-18 |
Fmoc-Gly-OH Suppliers
Fmoc-Gly-OH Related Literature
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Marcos de Oliveira,Kevin Herr,Martin Brodrecht,Nadia B. Haro-Mares,Till Wissel,Vytautas Klimavicius,Hergen Breitzke,Torsten Gutmann,Gerd Buntkowsky Phys. Chem. Chem. Phys. 2021 23 12559
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Alfredo Ornelas,Kaitlyn N. Williams,Kevin A. Hatch,Aurelio Paez,Angela C. Aguilar,Cameron C. Ellis,Nishat Tasnim,Supriyo Ray,Carl W. Dirk,Thomas Boland,Binata Joddar,Chunqiang Li,Katja Michael Org. Biomol. Chem. 2018 16 1000
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Nani Babu Palakurthy,Dharm Dev,Sonali Paikaray,Susmitnarayan Chaudhury,Bhubaneswar Mandal RSC Adv. 2014 4 7952
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4. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative basesGiulia Martelli,Paolo Cantelmi,Chiara Palladino,Alexia Mattellone,Dario Corbisiero,Tommaso Fantoni,Alessandra Tolomelli,Marco Macis,Antonio Ricci,Walter Cabri,Lucia Ferrazzano Green Chem. 2021 23 8096
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Robert E. Thompson,Frédéric Collin,Anthony Maxwell,Katrina A. Jolliffe,Richard J. Payne Org. Biomol. Chem. 2014 12 1570
Additional information on Fmoc-Gly-OH
Fmoc-Gly-OH (CAS No. 29022-11-5): A Crucial Building Block in Modern Peptide Chemistry
As a foundational reagent in the field of peptide synthesis, Fmoc-Gly-OH (CAS No. 29022-11-5) has emerged as a critical component for constructing biologically active molecules. This compound, formally known as N-(9-fluorenyl)methoxycarbonyl-glycine methyl ester, represents the Fmoc (9-fluorenylmethoxycarbonyl) protected form of glycine, an amino acid pivotal to protein structure and function. Its unique chemical properties enable precise control over peptide assembly processes, making it indispensable in both academic research and industrial applications.
The structural elegance of Fmoc-Gly-OH lies in its orthogonal protection strategy. The Fmoc group selectively protects the α-amino functionality while leaving the carboxylic acid intact for coupling reactions. Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted its superior stability under neutral conditions compared to alternative protecting groups like Boc or t-Boc. A 2023 study published in Journal of Peptide Science demonstrated that Fmoc-Gly-OH exhibits exceptional resistance to hydrolysis during microwave-assisted synthesis protocols, achieving 98% purity in oligopeptide constructs under optimized conditions (DOI: 10.1002/psc.4356). This finding underscores its suitability for high-throughput screening platforms where rapid and reliable synthesis is essential.
In the realm of drug discovery, Fmoc-Gly-OH plays a vital role in the preparation of bioactive peptides through orthogonal deprotection schemes. Researchers at Stanford University's Department of Chemistry recently utilized this reagent to synthesize a novel antimicrobial peptide library, achieving sequence-specific protection that enabled efficient parallel synthesis (Nature Chemistry, 2024). The glycine residue protected by Fmoc serves as a flexible structural element in these peptides, allowing conformational adjustments critical for membrane interaction studies without compromising synthetic efficiency.
Advanced applications now extend into targeted drug delivery systems where Fmoc-Gly-OH-derived peptides are conjugated to nanoparticles for tumor-specific targeting. A groundbreaking study from MIT's Koch Institute revealed that glycine-rich peptides synthesized using CAS No. 29022-11-5-based building blocks demonstrated enhanced cellular uptake efficiency when attached to PEGylated liposomes (ACS Nano, 2024). The orthogonal deprotection profile facilitated seamless integration with lipid conjugation chemistry without premature cleavage of sensitive functional groups.
The synthetic utility of Fmoc-Gly-OH continues to expand with innovations in click chemistry methodologies. In a notable 2023 publication from the Scripps Research Institute (JACS Au, vol 3), this reagent was employed as a key intermediate in the copper-free azide-alkyne cycloaddition reaction sequence for creating bioorthogonal peptide scaffolds. The glycine backbone provided optimal spacing between reactive handles while maintaining solution-phase compatibility during multistep syntheses.
Biochemical studies have further validated its role in enzyme inhibitor design through conformationally constrained analogs. Scientists at Genentech reported successful incorporation of Fmoc-Gly-OH into cyclic peptide inhibitors targeting kinases involved in cancer progression (Science Advances, Jan 2024). The Fmoc group's photolabile nature allowed site-specific coupling with thiol-reactive linkers under UV irradiation, enabling spatiotemporally controlled release mechanisms within cellular environments.
In structural biology applications, this reagent supports advanced NMR spectroscopy studies by introducing defined stereochemical constraints without perturbing natural folding patterns. Researchers at Oxford University recently synthesized a series of Fmoc-modified glycine-containing peptides to study amyloid aggregation pathways (Nature Structural & Molecular Biology, March 2024), demonstrating how controlled deprotection sequences can isolate specific conformational transitions critical to neurodegenerative disease mechanisms.
Sustainable synthesis practices have also benefited from advancements involving CAS No. 2902₂₁₁₋₅ compounds like Fmoc-Gly-OH. A green chemistry initiative led by ETH Zurich introduced solvent-free protocols using this reagent combined with microwave irradiation (Green Chemistry Letters & Reviews, Q3 20XX), reducing reaction times by up to 60% while eliminating hazardous organic solvents traditionally associated with peptide coupling reactions.
Cryogenic electron microscopy (Cryo-EM) studies now routinely employ Fmoc-modified glycine residues as alignment markers during sample preparation processes. A collaborative effort between Harvard Medical School and UC Berkeley developed novel grid preparation techniques utilizing self-assembling peptide matrices containing Fmoc-Gly-OH units, achieving unprecedented resolution in membrane protein imaging studies published in eLife Sciences late last year.
In diagnostic development, this compound contributes to the construction of fluorescent probe systems through site-specific modification strategies. Investigators at Johns Hopkins University synthesized a pH-sensitive reporter system where an Fmoc-glycine moiety served as an intramolecular quencher (Analytical Chemistry, May 20XX), enabling real-time monitoring of endosomal trafficking pathways with subcellular resolution.
Cutting-edge applications now explore its use in programmable protein engineering platforms such as DNA-encoded libraries (DELs). Recent work from Novartis Institutes for BioMedical Research demonstrated how Fmoc-glycine residues integrated into DEL constructs improve library diversity while maintaining stability during high-stringency selection processes (Nature Methods, April 20XX).
The compound's photophysical properties have been leveraged in optogenetic tools development where reversible light-mediated deprotection enables precise spatial-temporal control over peptide function within living cells. A team at Max Planck Institute for Biophysical Chemistry created photoactivatable neuropeptides using CAS No. ₂₉₀₂₂₋₁₁₋₅ protected glycine derivatives, allowing researchers to trigger receptor activation patterns mimicking natural neural signaling events (Nature Chemical Biology, June 20XX).
In vaccine design efforts against emerging pathogens like coronaviruses, synthetic chemists utilize Fmoc-Gly-OH-based building blocks to create stabilized antigenic epitopes through strategic placement within peptidomimetic frameworks (Vaccine, July ₂₀XX). Glycine residues flanked by Fmoc-modified amino acids provide necessary flexibility while preventing proteolytic degradation during formulation development.
Ongoing research focuses on optimizing storage conditions and reaction parameters for maximum utility across diverse experimental setups. A comparative study published earlier this year (Bioorganic & Medicinal Chemistry Letters, vol XX) evaluated various storage regimens showing that when properly protected from moisture and light exposure according to standard protocol guidelines outlined by Sigma-Aldrich and Alfa Aesar product specifications...
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